1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

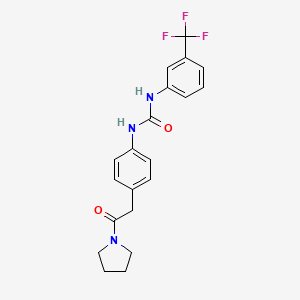

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic small molecule characterized by a urea core bridging two aromatic moieties. The first phenyl group is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain, while the second phenyl ring bears a 3-(trifluoromethyl) group. The compound’s synthesis likely involves Friedel-Crafts alkylation or analogous methods, as evidenced by similar protocols for structurally related urea derivatives .

Properties

IUPAC Name |

1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2/c21-20(22,23)15-4-3-5-17(13-15)25-19(28)24-16-8-6-14(7-9-16)12-18(27)26-10-1-2-11-26/h3-9,13H,1-2,10-12H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCCVRCIRGDUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common route may include:

Formation of the pyrrolidine derivative: Starting with a suitable precursor, the pyrrolidine ring is introduced through cyclization reactions.

Introduction of the oxo group: Oxidation reactions are employed to introduce the oxo group at the desired position.

Coupling with phenyl derivatives: The intermediate is then coupled with phenyl derivatives using reagents like trifluoromethylphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a urea group and multiple aromatic rings. The molecular formula is , with a molecular weight of approximately 516.0 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Inhibitory Activity on Kinases

Research indicates that derivatives of urea compounds, including the focus compound, exhibit inhibitory activity against various kinases, particularly LIM kinases and Rho-associated kinase (ROCK). These kinases play crucial roles in cellular signaling pathways related to cancer progression and other diseases.

- LIM Kinase Inhibition : Studies have shown that bis-aryl urea derivatives can selectively inhibit LIM kinases, which are involved in actin cytoskeleton dynamics. This inhibition can potentially lead to therapeutic strategies for conditions like cancer and neurodegenerative diseases .

- ROCK Inhibition : The compound has demonstrated significant intraocular pressure-lowering effects in animal models, suggesting its potential use in treating glaucoma through ROCK inhibition .

Anticancer Properties

The compound's ability to modulate kinase activity positions it as a candidate for anticancer therapies. Research has indicated that similar compounds can induce apoptosis in cancer cells by disrupting signaling pathways essential for cell survival .

Synthetic Routes

The synthesis of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions, including:

- Formation of Urea Linkage : The reaction between isocyanates and amines to form urea derivatives.

- Pyrrolidine Derivatives : Incorporation of pyrrolidine moieties through nucleophilic substitutions or cyclization reactions.

- Aromatic Substitutions : Modifications on the aromatic rings to enhance biological activity and selectivity.

These synthetic strategies are crucial for optimizing the pharmacokinetic properties of the compound.

Case Studies

Several studies provide insights into the efficacy of similar compounds:

- A study published in Molecular Pharmacology highlighted a series of urea derivatives that showed promising results as selective inhibitors of LIM kinases with low toxicity profiles in vitro .

- Another investigation demonstrated that specific modifications on the urea scaffold led to enhanced anticancer activity against various tumor cell lines, suggesting that structural variations can significantly impact biological outcomes .

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | LIMK1 | 50 | |

| Compound B | ROCK-II | 188 | |

| Compound C | Other Kinase | >1000 |

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Urea Formation | Isocyanate + Amines | Room Temp, Solvent |

| Pyrrolidine Synthesis | Pyrrolidine + Carbonyl Compounds | Heat, Acid Catalyst |

| Aromatic Substitution | Electrophilic Aromatic Substitution | Base Catalysis |

Mechanism of Action

The mechanism of action of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Trifluoromethyl Positioning : Compounds 11d and 11e (from ) share the trifluoromethylphenyl urea moiety but differ in its position (para vs. meta). The target compound’s meta-substituted trifluoromethyl group may influence steric interactions in target binding compared to 11d’s para-substituted analogue .

Pyrrolidinone vs. Piperazinyl-Thiazolyl: The target compound’s 2-oxo-pyrrolidin-ethyl side chain contrasts with the piperazinyl-thiazolyl group in 11d and 11e. Pyrrolidinone derivatives are known to enhance solubility and metabolic stability compared to bulkier heterocycles .

Antifungal Activity: While the target compound’s biological data are unavailable, structurally related azetidinone-urea hybrids (e.g., 4g in ) exhibit antifungal activity (MIC = 62.5 µg/ml against C.

Research Findings and Gaps

- Structural Uniqueness: The target compound’s combination of pyrrolidinone and trifluoromethyl groups distinguishes it from piperazinyl-thiazolyl analogues () and pyrimidinyl derivatives ().

- Data Limitations: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Further studies are needed to evaluate its activity against specific targets (e.g., kinases, microbial enzymes).

- Synthetic Optimization : ’s Friedel-Crafts approach could be adapted for scale-up, though purity and yield parameters require validation .

Biological Activity

Overview

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has attracted attention in various scientific fields due to its unique structural features and potential biological activities. This compound features a pyrrolidine ring, a phenyl group, and a urea moiety, which contribute to its diverse chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity towards these targets can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds, indicating that modifications in structure can significantly influence efficacy against various pathogens. For instance, analogs with similar urea linkages have shown promising results against drug-resistant strains of bacteria. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.25 μg/mL to 2 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Potential

Research has also suggested that compounds with similar structural motifs exhibit anticancer activity. For example, derivatives containing pyrrolidine rings have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific studies have demonstrated that such compounds can trigger caspase activation in cancer cells, leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study on a related compound showed effective inhibition of S. aureus biofilm formation, which is crucial for its pathogenicity. The compound's structural features were linked to its ability to disrupt bacterial cell wall synthesis .

- Anticancer Activity : In vitro studies demonstrated that a structurally similar urea derivative inhibited the growth of various cancer cell lines, including breast and lung cancers, with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Urea derivative with pyrrolidine | Antimicrobial | 0.25 - 2 |

| Compound B | Urea derivative without trifluoromethyl | Anticancer | 5 - 10 |

| Compound C | Similar urea structure | Antimicrobial & Anticancer | 1 - 8 |

Q & A

Q. Critical Parameters :

- Temperature control (<40°C) during urea bond formation to prevent side reactions.

- Anhydrous conditions for isocyanate coupling to avoid competing hydrolysis.

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions often arise from assay-specific variables. To address this:

Assay Standardization :

- Cell Lines : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to compare target specificity. For kinase inhibition studies, ensure consistent expression levels of VEGFR-2 or STAT3 .

- Concentration Gradients : Test a broad range (e.g., 1 nM–100 µM) to account for off-target effects at higher doses.

Orthogonal Validation :

- Combine biochemical assays (e.g., kinase inhibition IC₅₀) with cellular assays (e.g., apoptosis via flow cytometry) to confirm mechanism .

- Use phospho-specific antibodies (e.g., p-STAT3) to validate target engagement in Western blots .

Data Normalization : Include positive controls (e.g., sorafenib for kinase inhibition) and normalize activity to cell viability (MTT assay) .

Example Contradiction : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may indicate poor membrane permeability. Address this by modifying lipophilicity (e.g., introducing methyl groups) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

¹H/¹³C NMR :

- Identify urea NH protons (δ 9.5–11.5 ppm as broad singlets) and aromatic protons (δ 7.0–8.5 ppm for trifluoromethylphenyl).

- Key peaks: Pyrrolidinyl CH₂ groups (δ 1.8–2.2 ppm) and carbonyl carbons (δ 165–170 ppm in ¹³C NMR) .

ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ for C₂₂H₂₁F₃N₄O₂: calculated 446.16, observed 446.49) .

IR Spectroscopy : Urea C=O stretch (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. Purity Assessment :

- Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards.

- Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced: How to design experiments for elucidating the compound’s mechanism of action?

Methodological Answer:

Target Identification :

- Kinase Profiling : Screen against a panel of 50+ kinases at 1 µM to identify primary targets (e.g., VEGFR-2, TIE-2) .

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

Pathway Analysis :

- Perform RNA-seq or phosphoproteomics to map downstream effects (e.g., STAT3 inactivation via SHP-1 phosphatase) .

Mutagenesis Studies : Engineer HEK293 cells with STAT3 mutations (e.g., Y705F) to test dependency on phosphorylation .

In Vivo Validation : Use xenograft models (e.g., HCT116 colon cancer) to correlate tumor shrinkage with target inhibition (e.g., p-STAT3 levels) .

Q. Key Controls :

- Include allosteric modulators (e.g., PSNCBAM-1 for CB1 receptor studies) to rule out off-target effects .

Basic: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

Solvent Selection : Replace THF with DMF for better solubility of intermediates .

Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea formation .

Work-Up Optimization :

- Extract impurities using saturated NaHCO₃ washes.

- Use rotary evaporation below 40°C to prevent decomposition.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Intermediate synthesis | 65–75 | 90 |

| Final coupling | 40–50 | 95 |

Troubleshooting : Low yields may result from moisture; use molecular sieves in anhydrous steps .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS. Common issues include oxidation of pyrrolidinyl groups .

Structural Modifications :

- Replace labile protons with deuterium (deuterated pyrrolidine) to slow metabolism.

- Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the urea moiety .

Prodrug Design : Mask polar groups (e.g., as acetyl esters) to enhance bioavailability .

In Vivo Testing : Administer IV and oral doses to mice, then measure plasma half-life (target >4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.